S-tert-Butyl 2-methylprop-2-enethioate

Description

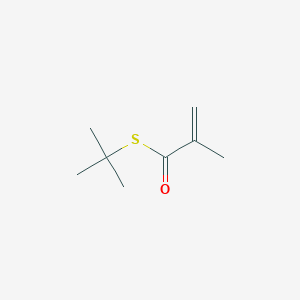

S-tert-Butyl 2-methylprop-2-enethioate is a thioester derivative characterized by a tert-butylthio group attached to a 2-methylprop-2-enoate backbone. Thioesters, in general, are critical in organic synthesis and biochemistry due to their role in acyl transfer reactions.

Properties

CAS No. |

54667-23-1 |

|---|---|

Molecular Formula |

C8H14OS |

Molecular Weight |

158.26 g/mol |

IUPAC Name |

S-tert-butyl 2-methylprop-2-enethioate |

InChI |

InChI=1S/C8H14OS/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 |

InChI Key |

PVKKJXRJVPMIDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl 2-methylprop-2-enethioate typically involves the reaction of tert-butyl thiol with an appropriate alkene under specific conditions. One common method is the reaction of tert-butyl thiol with 2-methylprop-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired thioester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: S-tert-Butyl 2-methylprop-2-enethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester to the corresponding alcohol.

Substitution: The thioester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-tert-Butyl 2-methylprop-2-enethioate is used as a building block in organic synthesis. It can be used to introduce thioester functionality into complex molecules .

Biology: In biological research, thioesters like this compound are used in the study of enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of S-tert-Butyl 2-methylprop-2-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Class I Indole Derivatives with S-tert-Butyl Substituents

Structural Features: Class I compounds described in incorporate an indole scaffold with S-tert-butyl and dimethylbutanoic acid substituents. Unlike S-tert-Butyl 2-methylprop-2-enethioate, these derivatives include aromatic heterocycles (e.g., pyridine rings) and exhibit π-H-bond interactions with residues like B-R117 and C-G24, enhancing inhibitory potency . Activity and Physicochemical Properties:

- Lipophilicity : High cLogP values (e.g., 8.06 for compound 1) correlate with improved inhibitory potency (IC50 = 0.4 nM) .

- SAR Trends : Substituents at R1 (e.g., 5-methylpyridine) and R2 (e.g., para-fluoro-2-phenylpyridine) significantly enhance binding through hydrogen-bonding and π-interactions .

| Compound | Molecular Formula | Key Functional Groups | IC50 (nM) | cLogP | LipE |

|---|---|---|---|---|---|

| Class I Compound 1 | Not provided | Indole, S-tert-butyl, pyridine | 0.4 | 8.06 | 1.34 |

| This compound (hypothetical) | C8H12OS | Thioester, tert-butyl, alkene | N/A | ~3.5* | N/A |

*Estimated based on similar thioesters.

Phosphonothiolate Esters (e.g., tert-Butyl S-2-dipropylaminoethyl methylphosphonothiolate)

Structural Features: This compound () replaces the thioester’s carbonyl group with a phosphonothiolate moiety (P=O and S-alkyl groups). The tert-butyl group is attached via an oxygen atom, differing from the direct S-tert-butyl linkage in the target compound . Reactivity and Applications: Phosphonothiolates are often used as enzyme inhibitors or prodrugs due to their hydrolytic stability and ability to mimic phosphate groups.

Carbamate Derivatives (e.g., tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate)

Structural Features : This carbamate () contains a tert-butyloxycarbonyl (Boc) group and a polyethylene glycol-like chain. Unlike the target compound, it lacks sulfur and instead features a carbamate (N–CO–O) linkage, increasing hydrogen-bonding capacity (4 hydrogen bond acceptors) .

Physicochemical Properties :

- Solubility : Higher aqueous solubility due to ether and carbamate groups.

- Bioavailability : Lower lipophilicity (Log Po/w ~1.2) compared to thioesters, limiting passive diffusion .

| Property | Carbamate Derivative | This compound |

|---|---|---|

| Molecular Weight | 248.32 g/mol | ~164.24 g/mol |

| Hydrogen Bond Acceptors | 4 | 2 (thioester O, alkene π-system) |

| Log Po/w | ~1.2 | ~3.5 |

Sulfinothioate Derivatives (e.g., (R)-S-tert-Butyl 2-methylpropane-2-sulfinothioate)

Structural Features: This compound () substitutes the thioester’s carbonyl with a sulfinothioate group (O=S–S–), introducing chirality (R-configuration). Reactivity and Applications: Sulfinothioates are intermediates in asymmetric synthesis. The sulfinyl group’s electron-withdrawing nature increases acidity at adjacent positions, enabling deprotonation for stereoselective reactions .

Key Findings and Implications

- Lipophilicity vs. Activity : Class I indole derivatives demonstrate a positive correlation between lipophilicity (cLogP) and inhibitory potency, suggesting that this compound’s lower cLogP (~3.5) may limit its use in hydrophobic binding pockets .

- Functional Group Impact: Phosphonothiolates and sulfinothioates exhibit distinct reactivity profiles compared to thioesters, making them preferable for applications requiring hydrolytic stability or chiral induction .

- Synthetic Flexibility : Carbamate derivatives highlight the trade-off between solubility and bioavailability, underscoring the need for balanced design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.